molecular formula C14H17NO4S B2372474 N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1428352-27-5

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2372474
CAS No.: 1428352-27-5
M. Wt: 295.35
InChI Key: JOPLVUWSSHAFNI-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound that features a furan ring, an ethyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(2-(furan-3-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide
  • N-(2-(furan-3-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide

Uniqueness

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the specific positioning of the furan ring and the methoxy group on the benzenesulfonamide structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPLVUWSSHAFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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